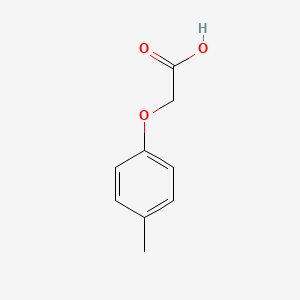

(4-Methylphenoxy)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38176. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTDDFBJWUWKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240193 | |

| Record name | (4-Methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-64-7 | |

| Record name | (4-Methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylphenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 940-64-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWY23322IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(4-Methylphenoxy)acetic acid synthesis pathway from p-cresol

An In-depth Technical Guide to the Synthesis of (4-Methylphenoxy)acetic Acid from p-Cresol (B1678582)

Introduction

This compound, also known as p-methylphenoxyacetic acid or MCPA (2-methyl-4-chlorophenoxyacetic acid is a related compound, but the synthesis pathway is similar for the phenoxyacetic acid core), is a significant organic compound primarily utilized as a selective herbicide.[1] It is particularly effective against broadleaf weeds in cereal crops and grasslands. The synthesis of this compound from p-cresol is a classic example of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This technical guide provides a detailed overview of the synthesis pathway, experimental protocols, and key quantitative data for researchers, scientists, and professionals in drug development and agrochemical industries.

Synthesis Pathway and Mechanism

The synthesis of this compound from p-cresol and chloroacetic acid is achieved via the Williamson ether synthesis.[2][4] This reaction proceeds through a nucleophilic substitution (SN2) mechanism. The overall process can be broken down into three primary stages:

-

Formation of the Nucleophile: p-Cresol, a phenol, is a weak acid. In the presence of a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the hydroxyl group is deprotonated to form a sodium or potassium p-methylphenoxide salt.[1][2] This phenoxide ion is a potent nucleophile.

-

Nucleophilic Attack (SN2 Reaction): The generated p-methylphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid. This results in the displacement of the chloride ion and the formation of the sodium salt of this compound.[1][3]

-

Acidification and Precipitation: The final step involves the acidification of the reaction mixture with a strong acid, typically hydrochloric acid (HCl).[1][2] This protonates the carboxylate group, leading to the precipitation of the final product, this compound, which has limited solubility in acidic aqueous solutions.[5]

Experimental Protocols

The following protocols are derived from established laboratory procedures for the Williamson ether synthesis of this compound.[1][2]

Protocol 1: Synthesis using Sodium Hydroxide

Materials:

-

p-Cresol (4-methylphenol)

-

30% (w/v) Sodium Hydroxide (NaOH) solution

-

Chloroacetic acid

-

6M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water

Procedure:

-

Reaction Setup: Accurately weigh approximately 1.0 g of p-cresol into a 25x100 mm test tube.[2]

-

Base Addition: Using a graduated pipette, add 5 mL of 30% aqueous NaOH solution.[2]

-

Reagent Addition: Add 1.5 g of chloroacetic acid to the test tube. Stir the mixture to dissolve the reagents. Gentle warming may be applied, and water can be added dropwise to aid dissolution.[2]

-

Heating: Clamp the test tube in a hot water bath and maintain the temperature at 90-100°C for 30 to 40 minutes.[2]

-

Quenching and Acidification: Cool the tube and dilute the mixture with about 10 mL of water. Carefully add 6M HCl dropwise until the solution is acidic (test with blue litmus (B1172312) paper).[2]

-

Extraction: Transfer the acidic mixture to a separatory funnel and extract with 15 mL of diethyl ether.[2] Drain the aqueous layer.

-

Washing: Wash the ether layer with approximately 15 mL of water.[2]

-

Product Isolation: Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to convert the product into its water-soluble salt.[2] Drain the bicarbonate layer into a beaker.

-

Precipitation: Cautiously re-acidify the bicarbonate layer with 6M HCl. Extensive foaming will occur initially. Continue adding acid until foaming ceases and a solid precipitate forms.[2]

-

Purification: Filter the solid product using a Büchner funnel. Recrystallize the crude product from a minimal volume of hot water to obtain purified crystals.[2]

-

Drying and Analysis: Allow the purified crystals to dry completely. Determine the mass and melting point.[2]

Protocol 2: Synthesis using Potassium Hydroxide

Materials:

-

p-Cresol

-

Potassium Hydroxide (KOH) pellets

-

50% (w/v) Chloroacetic acid solution

-

Concentrated Hydrochloric Acid (HCl)

-

Water

Procedure:

-

Base Preparation: Dissolve 4 g of KOH in 8 mL of water in a 250 mL round-bottom flask.[1]

-

Cresol Addition: Add 2 g of p-cresol to the flask and swirl until a homogeneous solution is formed. Add boiling stones.[1]

-

Reaction Setup: Fit the flask with a reflux condenser and bring the solution to a gentle boil.[1]

-

Reagent Addition: Add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser over a period of 10 minutes.[1]

-

Reflux: After the addition is complete, continue refluxing for an additional 10 minutes.[1]

-

Cooling and Acidification: Transfer the hot solution to a beaker and allow it to cool to room temperature. Acidify the solution with the dropwise addition of concentrated HCl, monitoring with pH paper.[1]

-

Precipitation and Filtration: Cool the mixture in an ice bath to ensure complete precipitation. Filter the solid product via vacuum filtration.[1]

-

Recrystallization: Recrystallize the crude solid from a minimal amount of boiling water (not exceeding 50 mL).[1]

-

Final Steps: Filter the purified precipitate by vacuum filtration and allow the solid to air dry.[1]

Quantitative Data and Product Characterization

The following tables summarize the quantitative data from the described experimental protocols and the physical properties of the final product.

Table 1: Reactant and Reagent Quantities

| Parameter | Protocol 1 (NaOH)[2] | Protocol 2 (KOH)[1] |

| p-Cresol | ~1.0 g | 2.0 g |

| Base | 5 mL of 30% NaOH | 4.0 g of KOH in 8 mL H₂O |

| Chloroacetic Acid | 1.5 g | 6 mL of 50% solution (~3 g) |

| Acid (for work-up) | 6M HCl | Concentrated HCl |

Table 2: Reaction Conditions and Product Properties

| Parameter | Value | Reference |

| Reaction Temperature | 90-100°C or gentle reflux | [1][2] |

| Reaction Time | 30-40 minutes (post-addition) | [1][2] |

| Chemical Formula | C₉H₁₀O₃ | [5][6] |

| Molar Mass | 166.17 g/mol | [6] |

| Appearance | White to pale yellow crystalline powder | [5][7] |

| Literature Melting Point | 136-137°C | [2] |

| Alternative Melting Point | 140-142°C | [7][8] |

| Solubility | Low in water, soluble in organic solvents | [5][7] |

Safety Considerations

-

p-Cresol: Toxic and a skin irritant. Avoid contact.[2]

-

Sodium/Potassium Hydroxide: Corrosive and can cause severe chemical burns. Handle with care.[2]

-

Chloroacetic Acid: A skin irritant. Avoid contact.[2]

-

Diethyl Ether: Extremely flammable and vapors are harmful. Work in a well-ventilated fume hood with no open flames.[2]

-

Hydrochloric Acid: Corrosive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

References

- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 4. francis-press.com [francis-press.com]

- 5. CAS 940-64-7: this compound | CymitQuimica [cymitquimica.com]

- 6. p-Methylphenoxyacetic acid | C9H10O3 | CID 70329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound | 940-64-7 [chemicalbook.com]

(p-Tolyloxy)acetic Acid: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(p-Tolyloxy)acetic acid, a member of the phenoxyacetic acid class of compounds, holds potential for a range of biological activities. While direct and extensive research on this specific molecule is limited, this technical guide synthesizes the known biological effects of closely related phenoxyacetic acid derivatives to provide a comprehensive overview of its likely properties and mechanisms of action. This document outlines potential applications in agriculture as a plant growth regulator, and in medicine due to its possible antimicrobial and anti-inflammatory effects. Detailed experimental protocols for evaluating these activities are provided, alongside hypothetical signaling pathways to guide future research. All quantitative data for related compounds is summarized for comparative analysis.

Introduction

(p-Tolyloxy)acetic acid, also known as 4-methylphenoxyacetic acid, is an aromatic ether and a carboxylic acid derivative.[1] Its structural similarity to other biologically active phenoxyacetic acids, such as the well-known herbicide 2,4-Dichlorophenoxyacetic acid, suggests that it may exhibit a range of interesting biological properties. This guide explores the potential biological activities of (p-Tolyloxy)acetic acid based on the activities of its structural analogs, providing a foundation for future investigation into its specific effects.

Potential Biological Activities

Based on the known activities of related phenoxyacetic acid derivatives, (p-Tolyloxy)acetic acid is hypothesized to possess the following biological activities:

-

Plant Growth Regulation: Phenoxyacetic acids are well-established as synthetic auxins, a class of plant hormones that regulate various aspects of plant growth and development.[2] They can influence cell elongation, root formation, and fruit development.[2]

-

Antimicrobial Activity: Various carboxylic acid derivatives have demonstrated antimicrobial properties.[3] The structural features of (p-Tolyloxy)acetic acid suggest it may inhibit the growth of various microbial species.

-

Anti-inflammatory Activity: Several aryl-acetic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade.[4]

Quantitative Data for Related Phenoxyacetic Acid Derivatives

| Compound | Biological Activity | Assay | Result (IC50/MIC) | Reference |

| 2-(4-(4-bromobenzoyl)-2, 6-dimethylphenoxy) acetic acid | Antioxidant | DPPH radical scavenging | 18.94 + 0.24µg/ml | [3] |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | Antitubercular | Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv | 0.06 µg/ml | [3] |

| 4-chlorophenoxyacetic acid | Cytotoxic | MTT assay against breast cancer cells | 0.194±0.09µg/ml | [3] |

| Various Phenoxyacetic Acid Derivatives | COX-2 Inhibition | In vitro COX inhibition assay | 0.06–0.09 μM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of (p-Tolyloxy)acetic acid.

Plant Growth Regulator Activity

Avena Coleoptile Curvature Test (for Auxin Activity)

This classic bioassay measures the auxin-like activity of a compound by observing the curvature of oat coleoptiles.

-

Germination of Oat Seeds: Germinate Avena sativa (oat) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

-

Coleoptile Preparation: Using a safe red light, decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the natural source of auxin.

-

Agar (B569324) Block Preparation: Prepare 2% agar blocks and cut them into smaller, uniform blocks (e.g., 2x2x1 mm).

-

Compound Application: Dissolve (p-Tolyloxy)acetic acid in a suitable solvent (e.g., ethanol) and prepare a series of dilutions. Apply a known volume of each dilution to the agar blocks and allow the solvent to evaporate.

-

Asymmetric Placement of Agar Blocks: Place a treated agar block asymmetrically on the cut surface of a decapitated coleoptile.

-

Incubation: Incubate the coleoptiles in the dark in a humid environment for 1.5-2 hours.

-

Measurement of Curvature: Measure the angle of curvature of the coleoptiles. The degree of curvature is proportional to the auxin activity of the compound.

Antimicrobial Activity

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.[6]

-

Preparation of Stock Solution: Dissolve (p-Tolyloxy)acetic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, add a specific volume of sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to each well.

-

Serial Dilutions: Perform a two-fold serial dilution of the (p-Tolyloxy)acetic acid stock solution across the wells of the microtiter plate.

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., adjusted to 0.5 McFarland standard) to each well.

-

Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[7]

-

Animals: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

-

Compound Administration: Administer (p-Tolyloxy)acetic acid orally or intraperitoneally at various doses to different groups of rats. A control group should receive the vehicle only. A positive control group should receive a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by (p-Tolyloxy)acetic acid have not been elucidated, the following diagrams illustrate hypothetical pathways based on the known mechanisms of related compounds.

Caption: Hypothetical signaling pathway for plant growth regulation by (p-Tolyloxy)acetic acid.

Caption: Hypothetical anti-inflammatory mechanism of (p-Tolyloxy)acetic acid via COX inhibition.

Caption: Experimental workflow for determining the antimicrobial activity of (p-Tolyloxy)acetic acid.

Conclusion

(p-Tolyloxy)acetic acid represents a molecule of interest with potential applications in diverse biological fields. While direct experimental evidence is currently lacking, the well-documented activities of its structural analogs provide a strong rationale for further investigation. The experimental protocols and hypothetical signaling pathways presented in this guide offer a robust framework for initiating research into the specific biological functions of (p-Tolyloxy)acetic acid. Future studies are warranted to elucidate its precise mechanisms of action and to explore its potential for development as a novel plant growth regulator, antimicrobial, or anti-inflammatory agent.

References

- 1. p-Methylphenoxyacetic acid | C9H10O3 | CID 70329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phytotechlab.com [phytotechlab.com]

- 3. jetir.org [jetir.org]

- 4. Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Redirecting [linkinghub.elsevier.com]

An In-depth Technical Guide on (4-Methylphenoxy)acetic Acid: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methylphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds, serves as a foundational scaffold for a diverse array of biologically active molecules. Its structural simplicity and amenability to chemical modification have made it and its analogs a subject of intense research, leading to the development of critical agents in agriculture and medicine. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its structural analogs and derivatives. It is intended to be a valuable resource for researchers and professionals involved in the discovery and development of new chemical entities in fields ranging from crop science to therapeutics.

The core structure, characterized by a methyl-substituted phenyl ring linked to an acetic acid moiety via an ether bond, has been extensively modified to explore and optimize its biological effects. These modifications have given rise to compounds with a wide spectrum of activities, including herbicidal, anti-inflammatory, antibacterial, and antifungal properties. Understanding the structure-activity relationships (SAR) within this chemical class is paramount for the rational design of novel compounds with enhanced potency and selectivity.

This guide will delve into the synthetic methodologies for creating these analogs, present quantitative biological data in a structured format, and provide detailed experimental protocols for key assays. Furthermore, it will visualize complex biological pathways and experimental workflows to facilitate a deeper understanding of the science underpinning these versatile molecules.

Chemical Synthesis

The synthesis of this compound and its derivatives is typically achieved through the Williamson ether synthesis. This method involves the reaction of a substituted phenol (B47542) with an α-haloacetic acid or its ester in the presence of a base.[1][2] Microwave-assisted synthesis has been shown to be a rapid and high-yield method for the preparation of aryloxyacetic acids.[3]

General Synthesis Protocol for this compound Analogs

This protocol outlines a general procedure for the synthesis of substituted phenoxyacetic acids:

-

Deprotonation of Phenol: A substituted phenol is dissolved in a suitable solvent (e.g., ethanol, water, or a mixture). An appropriate base (e.g., sodium hydroxide, potassium hydroxide) is added to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide salt.[1][3]

-

Nucleophilic Substitution: A solution of an α-haloacetic acid (e.g., chloroacetic acid) or its ester (e.g., ethyl chloroacetate) is added to the phenoxide solution. The reaction mixture is then heated under reflux for a specified period, typically ranging from 1 to 5 hours.[1][2] During this step, the phenoxide acts as a nucleophile, displacing the halide from the α-carbon of the acetic acid derivative to form the ether linkage.

-

Hydrolysis (if starting with an ester): If an ester of the α-haloacetic acid was used, a subsequent hydrolysis step is required to convert the ester to the carboxylic acid. This is typically achieved by adding a strong base (e.g., sodium hydroxide) and heating the mixture.

-

Acidification and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with a strong acid, such as hydrochloric acid, to a pH of 1-2.[1] This protonates the carboxylate, causing the desired phenoxyacetic acid derivative to precipitate out of the solution as a solid.

-

Purification: The crude product is collected by filtration, washed with water to remove any inorganic salts, and then purified by recrystallization from a suitable solvent (e.g., ethanol, water) to yield the pure aryloxyacetic acid.[2]

Synthesis of this compound Esters and Amides

Esters and amides of this compound can be synthesized from the parent acid. Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation involves the activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with an amine.[2]

Biological Activities and Quantitative Data

Structural analogs and derivatives of this compound exhibit a wide range of biological activities. The nature and position of substituents on the aromatic ring, as well as modifications to the acetic acid side chain, profoundly influence their biological targets and potency.

Herbicidal Activity

This compound and its chlorinated analog, 2-methyl-4-chlorophenoxyacetic acid (MCPA), are well-known selective herbicides.[4] They function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[5] This mimicry leads to uncontrolled growth and ultimately death in susceptible broadleaf weeds, while monocotyledonous plants are generally less affected.[6] The herbicidal activity is influenced by the substitution pattern on the aromatic ring.[6]

While specific IC50 values for a broad range of this compound analogs in herbicidal assays are not extensively consolidated in publicly available literature, the structure-activity relationship is well-documented qualitatively. For instance, the introduction of chlorine atoms at positions 2 and 4 of the phenoxy ring generally enhances herbicidal potency.[6]

Anti-inflammatory Activity

Several phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] The selective inhibition of COX-2 is a key target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[8]

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazoline-phenoxyacetic acid derivative 6a | COX-2 | 0.03 | 365.4 | [8][9] |

| Pyrazoline-phenoxyacetic acid derivative 6c | COX-2 | 0.03 | 196.9 | [8][9] |

| Phenoxyacetic acid derivative 5f | COX-2 | 0.06 | 67.83 | [7] |

| Phenoxyacetic acid derivative 7b | COX-2 | 0.08 | 74.13 | [7] |

| Celecoxib (Reference Drug) | COX-2 | 0.08 | 186.63 | [7] |

| Mefenamic Acid (Reference Drug) | COX-1/COX-2 | 0.82 (COX-2) | 36.46 | [7] |

Antimicrobial Activity

Phenoxyacetic acid derivatives have also demonstrated promising antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of antimicrobial agents.[10][11]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | M. smegmatis | 9.66 | [10] |

| Ciprofloxacin (Reference Drug) | M. smegmatis | 6.67 | [10] |

| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4, 5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | M. tuberculosis H37RV | 0.06 | [10] |

| Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetate | C. utilis | 8 | [10] |

| Itraconazole (Reference Drug) | C. utilis | 0.25 | [10] |

Experimental Protocols

Auxin Activity Bioassay: The Avena Curvature Test

The Avena (oat) coleoptile curvature test is a classic bioassay for quantifying auxin activity.[12][13]

Principle: Auxin promotes cell elongation. When applied asymmetrically to a decapitated oat coleoptile, it causes differential growth, resulting in a curvature that is proportional to the auxin concentration.[13]

-

Germination: Germinate Avena sativa (oat) seeds in the dark to obtain etiolated seedlings.

-

Coleoptile Preparation: When the coleoptiles are approximately 15-30 mm long, excise the apical 1 mm tip.

-

Second Decapitation: After about 3 hours, perform a second decapitation, removing a 4 mm section from the top.

-

Application of Test Compound: Prepare agar (B569324) blocks containing known concentrations of the this compound analog or derivative. Place an agar block asymmetrically on the cut surface of the decapitated coleoptile.

-

Incubation: Incubate the coleoptiles in the dark in a humid environment for 90-110 minutes.

-

Measurement: Measure the angle of curvature of the coleoptile. This can be done by projecting a shadow of the coleoptile and measuring the angle.

-

Standard Curve: A standard curve is generated using known concentrations of a standard auxin like IAA to determine the activity of the test compounds.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11]

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria). The turbidity is adjusted to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without the test compound) and negative (broth only) growth controls are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Signaling Pathways and Workflows

Auxin Signaling Pathway

This compound and its herbicidal analogs act by hijacking the plant's natural auxin signaling pathway. The canonical pathway involves the perception of auxin by the TIR1/AFB family of receptors, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.

High-Throughput Screening Workflow for Novel Analogs

The discovery of new bioactive this compound analogs can be accelerated using high-throughput screening (HTS) methodologies. This workflow outlines a typical process for identifying and characterizing new lead compounds.

Conclusion

The this compound scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active compounds. From their initial application as selective herbicides to their emerging potential as anti-inflammatory and antimicrobial agents, the structural analogs and derivatives of this core molecule continue to be a fertile ground for chemical and biological research. This technical guide has provided a consolidated resource for scientists and researchers, summarizing key synthetic methods, quantitative biological data, and detailed experimental protocols. The visualization of the auxin signaling pathway and a high-throughput screening workflow further serves to contextualize the scientific endeavors in this field. As our understanding of molecular targets and disease pathways deepens, the rational design of novel this compound derivatives holds significant promise for addressing ongoing challenges in agriculture and human health.

References

- 1. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. jocpr.com [jocpr.com]

- 3. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]

- 4. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sketchviz.com [sketchviz.com]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. The bioassay of auxin is aAvena curvature test bCallus class 11 biology CBSE [vedantu.com]

- 13. researchgate.net [researchgate.net]

- 14. Avena curvature test was first of all done by aJCBose class 11 biology CBSE [vedantu.com]

An In-depth Technical Guide to (4-Methylphenoxy)acetic acid (CAS 940-64-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of (4-Methylphenoxy)acetic acid (CAS 940-64-7). All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Mandatory visualizations for key processes are included to facilitate understanding.

Chemical Identity and Structure

This compound, a synthetic auxin herbicide, is an aromatic compound featuring a phenoxy group substituted with a methyl group at the para-position, linked to an acetic acid moiety.

| Identifier | Value |

| CAS Number | 940-64-7 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | 2-(4-methylphenoxy)acetic acid |

| Synonyms | p-Methylphenoxyacetic acid, (p-Tolyloxy)acetic acid, 2-p-Tolyloxyacetic acid |

| InChI | InChI=1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |

| InChIKey | SFTDDFBJWUWKMN-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)OCC(=O)O |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application and environmental fate. It is a white to off-white crystalline solid at room temperature. It exhibits limited solubility in water but is soluble in organic solvents.

| Property | Value |

| Melting Point | 140-142 °C |

| Boiling Point | 297.2 °C at 760 mmHg |

| Density | 1.2 g/cm³ |

| Flash Point | 120.0 °C |

| LogP | 1.45840 |

| pKa | 3.215 at 25°C |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-cresol (B1678582) with chloroacetic acid in the presence of a base.

Materials:

-

p-Cresol

-

Chloroacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl, dilute)

-

Diethyl ether

-

Sodium carbonate (Na₂CO₃, 5% solution)

Procedure:

-

In a round-bottom flask, dissolve p-cresol and a molar equivalent of sodium hydroxide in water.

-

Slowly add a molar equivalent of chloroacetic acid to the solution.

-

Heat the reaction mixture on a water bath for approximately one hour.

-

After cooling, acidify the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the ethereal extract with water.

-

Extract the aryloxyacetic acid from the ether phase by shaking with a 5% sodium carbonate solution.

-

Acidify the sodium carbonate extract with dilute hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration and recrystallize from ethanol to obtain the purified product.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment:

A general HPLC method for the analysis of phenoxyacetic acid herbicides can be adapted for this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need optimization.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

-

Set the flow rate to 1.0 mL/min and the UV detection wavelength to 222 nm.

-

Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

-

Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the peak area in the standard.

Biological Activity and Signaling Pathway

This compound is known for its herbicidal activity, which stems from its ability to act as a synthetic auxin. Auxins are a class of plant hormones that regulate various aspects of plant growth and development. At high concentrations, synthetic auxins like this compound disrupt these processes, leading to uncontrolled growth and ultimately, plant death.

The primary mechanism of action involves the auxin signaling pathway. In this pathway, auxin binds to receptor proteins, such as TIR1 (Transport Inhibitor Response 1), which is part of an SCF E3 ubiquitin ligase complex. This binding event promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. The degradation of these repressors derepresses the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The overexpression of these genes leads to the observed herbicidal effects.

(4-Methylphenoxy)acetic Acid: A Scaffolding for Pharmaceutical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Methylphenoxy)acetic acid , a compound also widely known by its herbicidal designation MCPA, presents a compelling case study in chemical versatility. While its primary application has historically been in agriculture, a growing body of scientific evidence reveals its potential as a foundational scaffold for the development of novel therapeutic agents. This technical guide explores the emerging pharmaceutical applications of this compound, delving into its derivatives, mechanisms of action, and the experimental methodologies underpinning this research.

From Herbicide to Therapeutic Hopeful: A Paradigm Shift

This compound is a synthetic auxin, a class of compounds that mimic the effects of the plant hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[1] Its toxicological profile in mammals has been studied, and it is known to be rapidly absorbed and eliminated.[2] However, the inherent chemical structure of this compound, featuring a phenoxyacetic acid moiety, offers a versatile template for chemical modification, enabling the synthesis of derivatives with a wide range of biological activities. It is in these derivatives that the true pharmaceutical potential of the this compound core lies.

Therapeutic Avenues of this compound Derivatives

Research into the derivatives of this compound has unveiled promising activity across several therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

Anti-Inflammatory Applications: Targeting COX-2

A significant area of investigation for phenoxyacetic acid derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[3] The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a clinically validated strategy for the treatment of inflammatory disorders with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: The role of COX-2 in the inflammatory cascade and the inhibitory action of this compound derivatives.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 5d | >10 | 0.08 ± 0.01 | >125 |

| 5e | >10 | 0.07 ± 0.01 | >142 |

| 5f | >10 | 0.06 ± 0.01 | >166 |

| 7b | >10 | 0.06 ± 0.01 | >166 |

| Mefenamic Acid (V) | 29.9 ± 0.09 | 4.07 ± 0.12 | 7.35 |

| Celecoxib (IX) | 14.93 ± 0.12 | 0.05 ± 0.01 | 298.6 |

| Data synthesized from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[3] |

A widely used method for determining the COX inhibitory activity of compounds is the colorimetric COX inhibitor screening assay.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human COX-2.

Materials:

-

Cayman® colorimetric COX inhibitor screening assay kit

-

Test compounds (phenoxyacetic acid derivatives)

-

Reference compounds (Mefenamic acid, Celecoxib)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compounds and reference compounds.

-

Add the diluted compounds to the wells of a microplate.

-

Add the COX-1 or COX-2 enzyme to the respective wells.

-

Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

-

Incubate the plate according to the manufacturer's instructions to allow for the enzymatic reaction to proceed.

-

Add a colorimetric substrate that reacts with the product of the COX reaction (prostaglandin G2) to produce a colored product.

-

Measure the absorbance of the wells using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Anticancer Potential: Inducing Apoptosis

Derivatives of phenoxyacetic acid have also demonstrated cytotoxic activity against various cancer cell lines.[4][5] The proposed mechanisms often involve the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

Caption: A typical workflow for the evaluation of the anticancer potential of this compound derivatives.

| Compound | Cell Line | IC50 (µM) |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal Cancer (CRC) | 4.8 ± 0.35 |

| 4-Cl-phenoxyacetic acid | Breast Cancer | 0.194 ± 0.09 (µg/ml) |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Melanoma (G-361) | 104.86 |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | Prostate Cancer (LNCaP) | 145.39 |

| Data compiled from a review on the biological profile of phenoxyacetic acid derivatives.[4] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Derivatives of this compound have also been synthesized and evaluated for their antibacterial and antifungal activities.[4][6] These compounds present a potential new class of antimicrobial agents.

| Compound | Microorganism | Zone of Inhibition (mm) | Standard (Zone of Inhibition, mm) |

| 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid | Staphylococcus aureus | 19 | Ampicillin (23) |

| Ethyl 2-[4-{bis(1H-indol-3-yl) methyl}-2-methoxyphenoxy] acetate | Staphylococcus aureus | 20 | Tetracycline (22) |

| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | E. coli | 22 | Ampicillin (25) |

| (S)-2-((S)-2-((S)-2-amino-3-(2-(2-(4-chloro-3, 5-dimethylphenoxy) acetyl)-1H-indol-3-yl) propanamido)-5-guanidino-N-nitropentaamido)-3-(1H-indol-3-yl) propanoic acid | C. albicans | 24 | Griseofulvin (20) |

| Data from a review on the synthesis and biological profile of phenoxyacetic acid derivatives.[4] |

The agar (B569324) disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.

Objective: To qualitatively assess the antibacterial activity of this compound derivatives.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, E. coli)

-

Nutrient agar plates

-

Sterile paper discs

-

Test compounds dissolved in a suitable solvent

-

Standard antibiotic discs (e.g., Ampicillin)

-

Incubator

Procedure:

-

Prepare a bacterial inoculum and spread it evenly onto the surface of a nutrient agar plate to create a lawn of bacteria.

-

Impregnate sterile paper discs with known concentrations of the test compounds.

-

Place the impregnated discs, along with a standard antibiotic disc and a solvent control disc, onto the surface of the agar plate.

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

-

A larger zone of inhibition indicates greater antibacterial activity.

Future Directions and Conclusion

The journey of this compound from a common herbicide to a promising scaffold in pharmaceutical research underscores the immense potential that lies within existing chemical entities. While the parent compound itself has limited direct therapeutic applications, its derivatives have demonstrated significant potential as anti-inflammatory, anticancer, and antimicrobial agents.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives.

-

Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways involved in their therapeutic effects.

-

In vivo efficacy and safety profiling: To translate the promising in vitro results into preclinical and eventually clinical development.

References

- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Auxin-like Properties of (4-Methylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methylphenoxy)acetic acid, commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a prominent member of the phenoxyacetic acid class of synthetic auxins.[1][2] It is widely utilized as a selective herbicide for the control of broadleaf weeds in cereal crops and pastures.[1][3] Its herbicidal activity stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a lethal overdose of auxin signaling that disrupts normal plant growth and development.[2][4] This guide provides a detailed examination of the molecular mechanisms underpinning MCPA's auxin-like properties, presents quantitative data on its biological activity, outlines detailed experimental protocols for its characterization, and visualizes its mode of action and analytical workflows.

Mechanism of Action: Hijacking the Nuclear Auxin Signaling Pathway

The primary mode of action for MCPA, like natural auxins, is the targeted degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.[2] This process is mediated by the nuclear auxin signaling pathway, the core components of which are the TIR1/AFB F-box proteins, the Aux/IAA repressors, and the Auxin Response Factor (ARF) transcription factors.

At basal auxin levels, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. MCPA acts as a "molecular glue," binding directly to the auxin receptor pocket of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[5][6] This binding stabilizes the interaction between the TIR1/AFB protein—a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex—and the degron motif of an Aux/IAA repressor.[5] This induced proximity leads to the polyubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome.[6] The subsequent removal of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of a wide array of early auxin-responsive genes, such as members of the GRETCHEN HAGEN 3 (GH3) and SAUR gene families.[2] The sustained and unregulated activation of these genes by a persistent synthetic auxin like MCPA leads to uncontrolled cell division and elongation, ultimately causing tissue damage, epinasty, and plant death.[2][4]

Figure 1: MCPA's Mechanism via the Nuclear Auxin Signaling Pathway.

Quantitative Data Presentation

The auxin-like activity of MCPA is typically quantified through bioassays that measure its effect on plant growth, such as root or shoot elongation inhibition. The potency is often expressed as the IC50 (inhibitory concentration causing 50% response) or GR50 (dose causing 50% growth reduction).

Table 1: Physicochemical Properties of this compound (MCPA)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 94-74-6 | [2] |

| Molecular Formula | C₉H₉ClO₃ | [2] |

| Molar Mass | 200.62 g·mol⁻¹ | [2] |

| Appearance | White to light brown solid | [2] |

| Melting Point | 114 to 118 °C | [2] |

| Solubility in water | 825 mg/L (at 23 °C) |[2] |

Table 2: Biological Activity of MCPA in Growth Inhibition Bioassays

| Plant Species | Assay Type | Endpoint | Value (mg a.i. / L) | Reference |

|---|---|---|---|---|

| Broad-leaved plants (general) | Root Growth Inhibition | IC50 | 0.07 - 12 | [1] |

| Broad-leaved plants (general) | Shoot Growth Inhibition | IC50 | 0.15 - 73 | [1] |

| Lepidium sativum | Root Growth Inhibition | IC50 | 1.88- to 60-fold lower than for shoots | [1] |

| Amaranthus powellii (Resistant) | Whole Plant Biomass | GR50 | 4.4-fold higher than susceptible population | [7] |

| Amaranthus powellii (Susceptible) | Whole Plant Biomass | GR50 | - |[7] |

Experimental Protocols

Characterizing the auxin-like properties of a compound like MCPA involves a suite of bioassays and molecular analyses. Below are detailed protocols for two key experiments.

Protocol: Root Growth Inhibition Bioassay in Arabidopsis thaliana

This protocol is designed to quantify the dose-dependent inhibitory effect of MCPA on primary root growth, a classic auxin response.[9][10]

-

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

-

Square Petri dishes (100x100 mm).

-

Growth medium: 1/2 Murashige and Skoog (MS) medium, 1% (w/v) sucrose, 0.8% (w/v) agar (B569324), pH adjusted to 5.7.

-

MCPA stock solution (e.g., 10 mM in DMSO).

-

Sterile water and ethanol (B145695).

-

Growth chamber (21°C, 16h light/8h dark cycle).

-

High-resolution scanner and image analysis software (e.g., ImageJ).

-

-

Methodology:

-

Seed Sterilization: Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and rinse 5 times with sterile water.

-

Plating: Resuspend sterile seeds in 0.1% sterile agar and sow them in a line on the surface of MS agar plates.

-

Stratification & Germination: Store plates at 4°C in the dark for 2-3 days to synchronize germination. Transfer plates to a growth chamber and place them vertically to allow roots to grow along the agar surface.

-

Treatment Transfer: After 4 days of growth, select seedlings with comparable primary root lengths. Using sterile forceps, carefully transfer seedlings to new MS plates containing a range of MCPA concentrations (e.g., 0, 1, 5, 10, 25, 50 nM).[10] A DMSO-only plate should be used as a vehicle control. Mark the position of the root tip at the time of transfer.

-

Incubation: Return the plates to the growth chamber in a vertical orientation for an additional 3-4 days.

-

Data Acquisition: Scan the plates at high resolution (e.g., 600 dpi).

-

Analysis: Using image analysis software, measure the length of new root growth from the transfer mark to the new root tip for at least 15-20 seedlings per concentration. Calculate the percentage of root growth inhibition relative to the vehicle control.

-

Dose-Response Curve: Plot the percentage of inhibition against the log of the MCPA concentration. Fit a four-parameter log-logistic regression model to the data to determine the IC50 or GR50 value.[11][12]

-

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This protocol measures the change in transcript abundance of an early auxin-responsive gene (e.g., GH3.3) following MCPA treatment.[13]

-

Materials:

-

Liquid-grown Arabidopsis thaliana seedlings (7-10 days old).

-

Liquid 1/2 MS medium with 1% sucrose.

-

MCPA stock solution.

-

Liquid nitrogen.

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit).

-

DNase I.

-

cDNA synthesis kit (e.g., SuperScript III).

-

qPCR master mix (e.g., SYBR Green-based).

-

qRT-PCR instrument.

-

Primers for a target gene (e.g., GH3.3) and a reference/housekeeping gene (e.g., Actin or UBQ10).[14]

-

-

Methodology:

-

Plant Growth and Treatment: Grow sterile seedlings in flasks with liquid MS medium on a shaker. After 7-10 days, add MCPA to a final concentration (e.g., 1 µM) or a vehicle control (DMSO).

-

Time Course & Harvesting: Harvest whole seedlings at various time points after treatment (e.g., 0, 30, 60, 120 minutes). Blot dry, flash-freeze in liquid nitrogen, and store at -80°C.

-

RNA Extraction and DNase Treatment: Extract total RNA from ~50-100 mg of ground tissue using a commercial kit, following the manufacturer's instructions. Perform an on-column or in-solution DNase I treatment to remove genomic DNA contamination. Verify RNA integrity and concentration using a spectrophotometer or bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.

-

qRT-PCR: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration ~200-500 nM each), and diluted cDNA template.

-

Thermal Cycling: Run the reactions on a qRT-PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis to verify product specificity.

-

Data Analysis: Determine the quantification cycle (Cq) values for the target and reference genes in all samples. Calculate the relative expression levels using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the time-zero control.[14]

-

Mandatory Visualizations

Figure 2: Workflow for Assessing Auxin-like Properties of MCPA.

Figure 3: Core Structural Features for Auxin Activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hracglobal.com [hracglobal.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cambridge.org [cambridge.org]

- 8. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Intro dose-response | Bioassay [bioassay.dk]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. Identification of potential Auxin Response Candidate genes for soybean rapid canopy coverage through comparative evolution and expression analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alternative splicing occurs in auxin-mediated trade-off between fruit development and quality in tomato - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (4-Methylphenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (4-Methylphenoxy)acetic acid, a compound of interest in various chemical and pharmaceutical research areas. This document outlines its solubility in different solvents, details established experimental protocols for solubility determination, and presents a visual workflow for these methodologies.

Core Topic: Solubility of this compound

This compound, also known as p-Methylphenoxyacetic acid, is an organic compound characterized as a white to off-white solid at room temperature. Its molecular structure, featuring both a hydrophobic aromatic ring and a hydrophilic carboxylic acid group, results in varied solubility across different types of solvents. Generally, it exhibits good solubility in organic solvents and limited solubility in water[1].

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. However, qualitative descriptions consistently indicate its solubility in common organic solvents such as methanol, ethanol (B145695), acetone, and dichloromethane[1][2]. One source explicitly states it is "soluble in Methanol"[3][4].

For comparative purposes, the table below includes solubility data for the structurally similar and widely studied herbicide, 2-methyl-4-chlorophenoxyacetic acid (MCPA). This data can serve as a useful proxy for estimating the solubility behavior of this compound, though experimental verification is recommended.

| Solvent | Solute | Temperature (°C) | Solubility |

| Organic Solvents | |||

| Methanol | This compound | Not Specified | Soluble[3][4] |

| Ethanol | This compound | Not Specified | Soluble[2] |

| Acetone | This compound | Not Specified | Soluble[2] |

| Dichloromethane | This compound | Not Specified | Soluble[2] |

| Ethanol | MCPA | Not Specified | 153 g / 100 mL[5] |

| Ether | MCPA | Not Specified | 77 g / 100 mL[5] |

| Toluene | MCPA | Not Specified | 6.2 g / 100 mL[5] |

| Xylene | MCPA | Not Specified | 4.9 g / 100 mL[5] |

| Aqueous Solvents | |||

| Water | This compound | Not Specified | Low solubility[2] |

| Water | MCPA (Sodium Salt) | Not Specified | 270 g/L[5] |

Note: The data for MCPA is provided as a reference for a structurally related compound and may not be fully representative of this compound's solubility.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The following are detailed methodologies commonly employed for solid compounds like this compound.

Shake-Flask Method with Gravimetric Analysis

This is a classical and highly reliable method for determining equilibrium solubility[6][7].

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period to ensure the solution reaches saturation. The concentration of the dissolved solute in the saturated solution is then determined by gravimetric analysis.

Apparatus and Materials:

-

This compound

-

Selected solvent(s)

-

Conical flasks or vials with secure caps

-

Orbital shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pipettes

-

Pre-weighed evaporating dishes or beakers

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. It is highly recommended to filter the supernatant using a syringe filter compatible with the solvent.

-

Transfer the clear, saturated filtrate to a pre-weighed evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved this compound.

-

The solubility can then be expressed in terms of g/L, mg/mL, or other appropriate units.

UV-Vis Spectroscopic Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis range. This compound, with its aromatic ring, is a good candidate for this technique. A maximum absorption wavelength for this compound in ethanol has been noted at 222 nm[3].

Principle: A calibration curve of absorbance versus concentration is first established using solutions of known concentrations. The concentration of the solute in a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

Apparatus and Materials:

-

This compound

-

UV-transparent solvent (e.g., ethanol, methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Apparatus for preparing a saturated solution (as in the shake-flask method)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration in the chosen UV-transparent solvent.

-

Perform a serial dilution of the stock solution to obtain a series of standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for this compound in ethanol is approximately 222 nm[3].

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of the Saturated Solution:

-

Prepare a saturated solution of this compound using the shake-flask method as described previously.

-

-

Measurement and Concentration Determination:

-

After equilibration, filter the saturated solution.

-

It will likely be necessary to dilute the saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at the λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

References

- 1. CAS 940-64-7: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound CAS#: 940-64-7 [m.chemicalbook.com]

- 5. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

(4-Methylphenoxy)acetic Acid as an Integrin Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the potential of (4-Methylphenoxy)acetic acid as an integrin antagonist based on its chemical structure and by analogy to known integrin antagonists. As of the latest literature review, there is no direct experimental evidence or published data specifically validating this compound as an integrin antagonist. This guide is intended to serve as a theoretical framework and a practical resource for researchers who may wish to investigate this or structurally similar compounds for such activity.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that play a pivotal role in cell-matrix and cell-cell adhesion.[1] Comprising α and β subunits, these receptors mediate bidirectional signaling, influencing a myriad of cellular processes including proliferation, survival, differentiation, and migration.[2] The dysregulation of integrin function is implicated in a range of pathologies, from inflammatory diseases and fibrosis to cancer metastasis, making them a compelling class of therapeutic targets.[3]

Small molecule integrin antagonists have emerged as a promising therapeutic modality, offering the potential for high specificity and oral bioavailability.[4] These agents typically function by competitively inhibiting the binding of natural ligands, such as extracellular matrix (ECM) proteins, to the integrin's extracellular domain, thereby modulating downstream signaling cascades.[2]

This technical guide provides a comprehensive overview of the theoretical potential of this compound as an integrin antagonist. We will delve into its potential mechanism of action, the signaling pathways it might modulate, and detailed experimental protocols for its characterization. While direct data for this specific compound is lacking, this document aims to provide a robust framework for its investigation.

This compound: Chemical Profile

This compound is a synthetic compound belonging to the phenoxyacetic acid class of molecules. Its structure consists of a p-cresol (B1678582) moiety linked to an acetic acid via an ether bond. The presence of both an aromatic ring and a carboxylic acid group provides a scaffold with the potential for various non-covalent interactions within a protein binding pocket, a common feature of many small molecule receptor antagonists.

Potential Mechanism of Integrin Antagonism

The primary mechanism for small molecule integrin antagonists is the competitive inhibition of ligand binding.[2] The Arg-Gly-Asp (RGD) motif, present in many ECM proteins like fibronectin and vitronectin, is a canonical recognition sequence for many integrins. Antagonists often mimic this motif or bind to allosteric sites to prevent ligand engagement.

For this compound, it is hypothesized that the carboxylic acid group could mimic the aspartic acid residue of the RGD sequence, chelating the divalent cation in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin headpiece. The phenoxy group would then occupy an adjacent hydrophobic pocket, stabilizing the interaction.

References

Methodological & Application

Synthesis of (4-Methylphenoxy)acetic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of (4-Methylphenoxy)acetic acid, a compound of interest in medicinal chemistry and herbicide development. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3][4] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, workup, and purification of the target compound.

Introduction

This compound and its derivatives are notable for their biological activities. For instance, related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) are well-known herbicides that function as synthetic auxins, promoting uncontrolled growth in plants.[2] The synthesis described herein utilizes the reaction of p-cresol (B1678582) with chloroacetic acid under basic conditions, a classic example of the SN2 reaction mechanism where a phenoxide ion acts as a nucleophile.[2][4][5]

Reaction Scheme

The overall reaction is as follows:

p-Cresol + Chloroacetic Acid → this compound

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.[1][2][5]

Materials and Reagents:

| Reagent/Material | Quantity |

| p-Cresol (4-methylphenol) | 2.0 g |

| Chloroacetic acid | 3.0 g (in 6 mL 50% aq. soln) |

| Potassium hydroxide (B78521) (KOH) | 4.0 g |

| Deionized water | ~30 mL |

| Concentrated hydrochloric acid (HCl) | As needed |

| Diethyl ether | 15 mL |

| Saturated sodium bicarbonate solution | 10 mL |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Separatory funnel (125 mL)

-

Büchner funnel and filter flask

-

Beakers

-

Graduated cylinders

-

pH paper

-

Melting point apparatus

Procedure:

-

Preparation of the Phenoxide:

-

Reaction:

-

Set up the flask for reflux and bring the mixture to a gentle boil.[2][5]

-

Slowly add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser over a period of about 10 minutes.[2][5]

-

After the addition is complete, continue to reflux the mixture for an additional 10 minutes.[2][5]

-

-

Workup and Isolation:

-

While still hot, transfer the reaction mixture to a beaker and allow it to cool to room temperature.[2][5]

-

Acidify the solution by adding concentrated HCl dropwise until the solution is acidic, as indicated by pH paper.[1][2]

-

Cool the mixture in an ice bath to facilitate the precipitation of the crude product.[2]

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.[1][2]

-

-

Purification:

-

Characterization:

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [7][10] |

| Molecular Weight | 166.17 g/mol | [7][10] |

| Melting Point | 136-142 °C | [1][6][7][8][9] |

| Appearance | White to pale yellow crystalline powder | [6] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

p-Cresol is toxic and a skin irritant.[1]

-

Sodium hydroxide and potassium hydroxide are corrosive and can cause severe chemical burns.[1]

-

Chloroacetic acid is a skin irritant.[1]

-

Concentrated hydrochloric acid is corrosive.

-

Diethyl ether is extremely flammable; ensure there are no open flames in the laboratory.[1]

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform all operations in a well-ventilated fume hood.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 940-64-7 [chemicalbook.com]

- 9. 4-Methylphenoxyacetic acid, 98% | Fisher Scientific [fishersci.ca]

- 10. This compound [webbook.nist.gov]